2,6-Difluoro-N-(3-fluorobenzyl)aniline
Overview
Description
2,6-Difluoro-N-(3-fluorobenzyl)aniline is a chemical compound characterized by its unique structure, which includes two fluorine atoms on the benzene ring and a fluorobenzyl group attached to the nitrogen atom of an aniline derivative. This compound is of interest in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-(3-fluorobenzyl)aniline typically involves the following steps:
Bromination: The starting material, 2,6-difluorobenzene, undergoes bromination to introduce bromine atoms at the ortho and para positions.
Amination: The brominated compound is then subjected to amination to replace the bromine atoms with an amino group, forming 2,6-difluoroaniline.
Benzyl Group Introduction: Finally, the fluorobenzyl group is introduced through a nucleophilic substitution reaction, where the fluorobenzyl chloride reacts with the aniline derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 2,6-difluoro-N-(3-fluorobenzyl)nitrobenzene.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-N-(3-fluorobenzyl)aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,6-Difluoro-N-(3-fluorobenzyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors, leading to specific biological responses. The exact mechanism may vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
2,6-Difluoro-N-(3-fluorobenzyl)aniline is unique due to its specific arrangement of fluorine atoms and the fluorobenzyl group. Similar compounds include:
2,6-Difluoro-N-(2-fluorobenzyl)aniline: Similar structure but with a different position of the fluorobenzyl group.
2,6-Difluoro-N-(4-fluorobenzyl)aniline: Another positional isomer with the fluorobenzyl group at a different position on the benzene ring.
These compounds may exhibit different chemical and biological properties due to the variations in their structures.
Properties
IUPAC Name |
2,6-difluoro-N-[(3-fluorophenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRGCHHMGGZDNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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